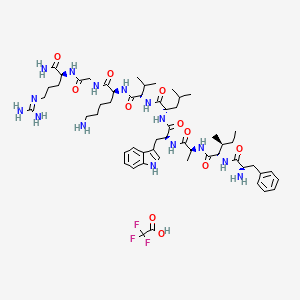

GLP-1(28-36)amide (TFA)

Description

Overview of Glucagon-Like Peptide-1 (GLP-1) Biology and Function

Glucagon-like peptide-1 is a 30- or 31-amino-acid long peptide hormone produced by the tissue-specific processing of proglucagon in intestinal enteroendocrine L-cells and certain neurons in the brainstem. wikipedia.org Its secretion is triggered by food consumption. wikipedia.org The initial proglucagon gene product is cleaved to yield several active forms, with GLP-1(7-36)amide and GLP-1(7-37) being the two primary, equipotent biologically active forms. wikipedia.org

The physiological functions of GLP-1 are multifaceted and make it a key regulator of glucose homeostasis. oup.com Its most recognized role is as an incretin (B1656795) hormone, meaning it enhances the secretion of insulin (B600854) from pancreatic β-cells in response to elevated blood glucose levels. physiology.orgwikipedia.org This glucose-dependency is a crucial feature, as it minimizes the risk of hypoglycemia. acs.org Beyond its insulinotropic effects, GLP-1 contributes to glucose control through several other mechanisms:

Inhibition of Glucagon (B607659) Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells when glucose levels are high, which in turn reduces hepatic glucose production. wikipedia.orgoup.com

Delayed Gastric Emptying: It slows down the rate at which food leaves the stomach, thereby reducing the pace of glucose absorption into the bloodstream after a meal and decreasing appetite. physiology.orgwikipedia.org

Promotion of Satiety: GLP-1 acts on the central nervous system to reduce food and water intake, which can contribute to weight loss. physiology.orgwikipedia.org

β-Cell Health: GLP-1 has been shown to support pancreatic β-cell mass by promoting their proliferation and neogenesis while inhibiting apoptosis (programmed cell death). wikipedia.org

Despite its potent and beneficial effects, the therapeutic utility of native GLP-1 is limited by its extremely short half-life in circulation, which is approximately 2 minutes. wikipedia.orgnih.gov This rapid degradation is due to enzymatic cleavage, leading to the formation of various metabolites. wikipedia.org

Enzymatic Processing and Formation of GLP-1 Metabolites

Once secreted, GLP-1 is quickly broken down by two principal enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase (NEP). wikipedia.org This rapid inactivation means that only about 10-15% of the secreted GLP-1 reaches the systemic circulation in its intact, active form. wikipedia.org

The primary enzyme responsible for the inactivation of GLP-1 is Dipeptidyl Peptidase-4 (DPP-4). wikipedia.orgdiabetesjournals.org DPP-4 is a serine protease that is widely expressed in various tissues and also circulates in a soluble form in the plasma. nih.govdiabetesjournals.org It specifically cleaves the peptide bond between the second and third amino acids at the N-terminus, provided the second amino acid is an alanine (B10760859) or proline. diabetesjournals.org In the case of GLP-1, DPP-4 removes the first two amino acids (His-Ala), converting GLP-1(7-36)amide into the truncated metabolite GLP-1(9-36)amide. diabetesjournals.org This cleavage occurs rapidly, with 60-80% of total circulating GLP-1 consisting of this metabolite. wikipedia.org The resulting GLP-1(9-36)amide is considered largely inactive in terms of stimulating insulin secretion because the N-terminal region is crucial for activating the known GLP-1 receptor. diabetesjournals.orgdiabetesjournals.org

In addition to DPP-4, GLP-1 is also a substrate for Neutral Endopeptidase (NEP), also known as neprilysin or NEP 24.11. wikipedia.orgdiabetesjournals.org NEP is a membrane-bound zinc metallopeptidase found in high concentrations in the kidneys, as well as in endothelial cells, vascular smooth muscle cells, and cardiac cells. wikipedia.orgmedchemexpress.commedchemexpress.com Unlike the highly specific single cleavage by DPP-4, NEP can cleave GLP-1 at multiple sites, typically at the N-terminal side of hydrophobic amino acids. wikipedia.orgdiabetesjournals.org

NEP can degrade both the full-length GLP-1(7-36)amide and the DPP-4-generated metabolite GLP-1(9-36)amide. medchemexpress.comjci.org This cleavage results in the formation of several smaller fragments. diabetesjournals.org One of the major products of this process is the C-terminal nonapeptide (a peptide containing nine amino acids) GLP-1(28-36)amide. nih.govmedchemexpress.com The formation of this specific fragment occurs through NEP-mediated cleavage between amino acids Glu27 and Phe28. acs.org The trifluoroacetate (B77799) (TFA) designation refers to the salt form in which this peptide is often synthesized and studied in laboratory settings.

Historical Perspective on the Biological Activity of GLP-1 Fragments

For many years, the scientific consensus was that the enzymatic cleavage of GLP-1 was purely a process of inactivation. diabetesjournals.org Metabolites such as GLP-1(9-36)amide and the smaller fragments generated by NEP were considered biologically inert byproducts. nih.gov The primary focus of therapeutic strategies was therefore on preserving the intact, active form of GLP-1, either by developing degradation-resistant GLP-1 receptor agonists or by inhibiting the DPP-4 enzyme. nih.govnih.gov

However, accumulating evidence over the past two decades has challenged this view. nih.govnih.gov Studies began to suggest that GLP-1 metabolites, including GLP-1(9-36)amide and GLP-1(28-36)amide, possess their own biological activities that are often independent of the classical GLP-1 receptor. nih.govnih.gov This paradigm shift was fueled by observations that these fragments could exert effects in various tissues, such as the heart and liver. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C56H86F3N15O11 |

|---|---|

Molecular Weight |

1202.4 g/mol |

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H85N15O9.C2HF3O2/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59;3-2(4,5)1(6)7/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60);(H,6,7)/t32-,33-,37-,39-,40-,41-,42-,44-,45-;/m0./s1 |

InChI Key |

AJGPKINDFLQSCY-OPOSQYSSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Glp 1 28 36 Amide Tfa Action

GLP-1 Receptor (GLP-1R) Independence

A defining characteristic of GLP-1(28-36)amide's action is its ability to elicit biological effects without engaging the canonical GLP-1 receptor (GLP-1R), a G-protein coupled receptor essential for the insulinotropic effects of full-length GLP-1. nih.govphoenixpeptide.com

Evidence for GLP-1R-Independent Signaling

Accumulating evidence demonstrates that GLP-1(28-36)amide exerts its effects in tissues and cells with no detectable expression of GLP-1R, such as the liver. nih.gov Studies have shown that the cytoprotective and metabolic actions of this nonapeptide are not blocked by GLP-1R antagonists like exendin(9-39). bioscientifica.comglucagon.com For instance, in hepatocytes, GLP-1(28-36)amide was found to suppress gluconeogenesis through mechanisms that were not inhibited by exendin(9-39). glucagon.com Similarly, it protects pancreatic β-cells from glucolipotoxicity and oxidative stress in a GLP-1R-independent manner. frontiersin.orgbioscientifica.com This receptor independence suggests a fundamentally different mode of action compared to its parent molecule, GLP-1. nih.gov

Contrast with GLP-1R Agonist Mechanisms

The mechanisms of GLP-1R agonists, such as native GLP-1(7-36)amide and drugs like exenatide (B527673) and liraglutide, are well-established and center on their binding to the GLP-1R on the cell surface. nih.govfrontiersin.org This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA) and other downstream effectors. frontiersin.orgmdpi.com This signaling cascade is pivotal for their glucose-dependent insulinotropic effects in pancreatic β-cells. nih.gov

In stark contrast, GLP-1(28-36)amide's actions are not mediated by this cell-surface receptor interaction. nih.govahajournals.org While GLP-1R agonists are typically administered via injection and can lead to circulating levels many times higher than endogenous GLP-1, GLP-1(28-36)amide is an endogenous metabolite. nih.gov The primary distinction lies in the initiation of the signaling cascade: GLP-1R agonists require the external receptor, whereas GLP-1(28-36)amide bypasses this to act intracellularly. phoenixpeptide.comresearchgate.net

| Feature | GLP-1R Agonists (e.g., GLP-1(7-36)amide) | GLP-1(28-36)amide |

| Primary Target | Cell surface GLP-1 Receptor (GLP-1R). nih.gov | Intracellular components, notably mitochondria. phoenixpeptide.comnih.gov |

| Signaling Initiation | Binding to GLP-1R, activating G-protein signaling. nih.govfrontiersin.org | Cellular internalization, bypassing surface receptors. phoenixpeptide.comresearchgate.net |

| Effect of GLP-1R Antagonists | Blocked by antagonists like exendin(9-39). nih.gov | Not blocked by GLP-1R antagonists. bioscientifica.com |

| Key Second Messenger | cAMP generated via adenylyl cyclase activation. frontiersin.org | cAMP generated via soluble adenylyl cyclase (sAC). ahajournals.orgnih.gov |

| Primary Locus of Action | Pancreatic β-cells, brain, heart, GI tract. nih.gov | Mitochondria in various cells (hepatocytes, β-cells, cardiomyocytes). phoenixpeptide.combioscientifica.comnih.gov |

Cellular Internalization and Subcellular Targeting

The GLP-1R-independent mechanism of GLP-1(28-36)amide necessitates its entry into the cell to reach its intracellular targets.

Cell Permeability and Uptake Mechanisms

GLP-1(28-36)amide is a cell-permeable nonapeptide that can rapidly enter cells. nih.govphoenixpeptide.com Research indicates that its internalization may occur via endocytosis. nih.gov Studies using fluorescently-labeled GLP-1(28-36)amide have shown its uptake into isolated mouse hepatocytes. phoenixpeptide.comglucagon.com Interestingly, the peptide appears to enter stressed, glucolipotoxic cells more readily than normal, unstressed cells, suggesting a targeted uptake mechanism under conditions of cellular stress. phoenixpeptide.combioscientifica.com This preferential entry into compromised cells highlights a potentially targeted therapeutic action.

Mitochondrial Localization and Interaction

Upon entering the cell, GLP-1(28-36)amide demonstrates a remarkable and specific targeting to mitochondria. phoenixpeptide.combioscientifica.comresearchgate.net This subcellular localization is a cornerstone of its biological activity. nih.gov In isolated mouse hepatocytes, fluorescently-labeled GLP-1(28-36)amide was observed to localize to the mitochondria. glucagon.comresearchgate.net

Within the mitochondria, GLP-1(28-36)amide interacts with proteins of the inner mitochondrial membrane that are involved in critical cellular processes. nih.gov A key identified binding partner is mitochondrial trifunctional protein-α (MTPα), an enzyme involved in fatty acid metabolism. nih.gov By interacting with mitochondrial components, the nonapeptide helps maintain mitochondrial membrane potential, preserves cellular ATP levels, reduces cytotoxicity, and inhibits apoptosis in stressed cells. nih.govbioscientifica.comresearchgate.net This direct action on mitochondria distinguishes it from GLP-1R agonists, whose mitochondrial effects are generally secondary to receptor-mediated signaling cascades. e-enm.org

Intracellular Signaling Pathways Modulated by GLP-1(28-36)amide (TFA)

Once inside the cell and localized to its subcellular targets, GLP-1(28-36)amide modulates several key intracellular signaling pathways.

One of the primary pathways affected is the cAMP/PKA signaling cascade, but it is activated through a distinct, receptor-independent mechanism. nih.govphysiology.org GLP-1(28-36)amide has been shown to increase intracellular cAMP levels, leading to the activation of PKA. researchgate.netphysiology.org This activation, however, is mediated through type 10 soluble adenylyl cyclase (sAC), an intracellular source of cAMP, rather than the transmembrane adenylyl cyclase activated by GLP-1R agonists. nih.gov The activation of sAC is linked to an increase in intracellular ATP levels modulated by the peptide's interaction with MTPα. nih.gov

Downstream of PKA, GLP-1(28-36)amide influences several transcription factors and signaling molecules. It stimulates the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133 and cyclic AMP-dependent transcription factor-1 (ATF-1). physiology.orgresearchgate.net

Furthermore, GLP-1(28-36)amide activates the Wnt signaling pathway effector β-catenin. nih.govphysiology.org It promotes the phosphorylation of β-catenin at Serine 675, which is associated with the activation of the cAMP/PKA signaling cascade. nih.govphysiology.org This leads to an increase in nuclear β-catenin content and subsequent expression of target genes like cyclin D1, which is involved in cell growth and proliferation. physiology.org PKA inhibition has been shown to attenuate these effects on β-catenin phosphorylation and cyclin D1 expression, confirming the pathway's dependence on PKA. researchgate.netphysiology.org

| Pathway Component | Effect of GLP-1(28-36)amide | Research Finding |

| cAMP | Increased intracellular levels. physiology.org | Mediated by soluble adenylyl cyclase (sAC), not transmembrane adenylyl cyclase. nih.gov |

| PKA | Increased enzymatic activity. physiology.org | PKA inhibition attenuates downstream effects of the nonapeptide. physiology.org |

| β-catenin | Increased phosphorylation at Ser675 and nuclear content. physiology.org | Stimulates Wnt signaling pathway, promoting cell survival and proliferation. nih.govphysiology.org |

| CREB/ATF-1 | Increased phosphorylation. physiology.org | Phosphorylation of CREB at Ser133 and ATF-1 at Ser63 is stimulated. researchgate.net |

| Mitochondria | Preserves membrane potential, increases ATP, reduces oxidative stress. bioscientifica.comresearchgate.net | Directly targets mitochondria and interacts with proteins like MTPα. nih.gov |

Adenylate Cyclase (AC) and Cyclic Adenosine Monophosphate (cAMP) Elevation

A pivotal aspect of GLP-1(28-36)amide's mechanism of action involves the stimulation of intracellular cyclic adenosine monophosphate (cAMP) levels. physiology.orgresearchgate.net In vitro studies utilizing the INS-1 cell line, a model for pancreatic beta-cells, demonstrated that treatment with GLP-1(28-36)amide resulted in an approximate twofold increase in cytoplasmic cAMP concentrations. researchgate.net A similar, albeit more modest, 1.4-fold increase was observed in primary rat islets. researchgate.net This elevation of cAMP is significant as it is a crucial second messenger that instigates a cascade of downstream signaling events. While the precise mechanism by which this cell-penetrating peptide stimulates cAMP production is not fully elucidated, it is hypothesized to involve the activation of soluble adenylyl cyclase (sAC) rather than the transmembrane adenylyl cyclase typically activated by GLP-1R agonists. nih.govjci.org

Protein Kinase A (PKA) Activation

The increase in intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a key downstream effector in this signaling cascade. nih.govmdpi.com Research has shown that in INS-1 cells, the enzymatic activity of PKA is enhanced following treatment with GLP-1(28-36)amide. researchgate.net This activation is a critical step, as PKA proceeds to phosphorylate a variety of target proteins, thereby modulating their activity and initiating a broad range of cellular responses. researchgate.netnih.gov The activation of PKA by GLP-1(28-36)amide has been observed in both pancreatic β-cells and hepatocytes, suggesting a conserved mechanism across different cell types. nih.gov

Beta-Catenin (β-cat) Ser675 Phosphorylation and Wnt Signaling Pathway Activation

A significant downstream target of PKA activation by GLP-1(28-36)amide is the phosphorylation of β-catenin at serine residue 675 (Ser675). nih.govphysiology.org This specific phosphorylation event is a point of crosstalk between the cAMP/PKA pathway and the Wnt signaling pathway. researchgate.net In vitro studies have demonstrated that GLP-1(28-36)amide stimulates β-catenin Ser675 phosphorylation in both INS-1 cells and primary rat islet cells. physiology.org This phosphorylation is associated with an increase in the nuclear content of β-catenin, where it can act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and survival, such as cyclin D1. physiology.orgresearchgate.net The activation of this pathway is thought to contribute to the beneficial effects of GLP-1(28-36)amide on pancreatic β-cell mass. physiology.org

cAMP Response-Element Binding Protein (CREB) Activation

Another important downstream target of the cAMP/PKA signaling axis activated by GLP-1(28-36)amide is the cAMP Response-Element Binding Protein (CREB). physiology.orgresearchgate.net PKA-mediated phosphorylation of CREB at serine 133 is a key step in its activation. researchgate.net Studies have shown that GLP-1(28-36)amide treatment leads to increased phosphorylation of CREB in hepatocytes. physiology.org Activated CREB is a transcription factor that plays a crucial role in regulating the expression of genes involved in various cellular processes, including metabolism and survival. physiology.org In addition to CREB, GLP-1(28-36)amide has also been shown to stimulate the phosphorylation of the activating transcription factor-1 (ATF-1), another PKA target. physiology.orgresearchgate.net

Mitochondrial-Mediated Signaling Pathways

A growing body of evidence indicates that mitochondria are a primary target of GLP-1(28-36)amide action. nih.govbioscientifica.com This nonapeptide has been shown to readily enter cells and localize to the mitochondria. phoenixpeptide.com Within this organelle, it exerts several protective effects, particularly under conditions of cellular stress. bioscientifica.comnih.gov In stressed cells, GLP-1(28-36)amide helps to maintain the mitochondrial membrane potential, which is crucial for proper mitochondrial function and cellular energy production. bioscientifica.comnih.gov By preserving mitochondrial integrity, it can inhibit the release of cytochrome c, a key event in the intrinsic apoptotic pathway, thereby reducing cytotoxicity and promoting cell survival. bioscientifica.com These mitochondrial-mediated effects are independent of the GLP-1 receptor and are linked to the peptide's ability to modulate oxidative phosphorylation and reduce oxidative stress. nih.govbioscientifica.com

Molecular Regulation of Oxidative Phosphorylation

GLP-1(28-36)amide directly influences the process of oxidative phosphorylation within the mitochondria. phoenixpeptide.com In hepatocytes, it has been shown to modulate mitochondrial oxidative metabolism, leading to a reduction in gluconeogenesis. nih.gov This effect is associated with a decrease in reactive oxygen species (ROS) levels, indicating an antioxidant function. mdpi.com By modulating oxidative phosphorylation, GLP-1(28-36)amide can also influence cellular ATP levels. bioscientifica.comphoenixpeptide.com Under conditions of glucolipotoxicity and oxidative stress, the peptide has been observed to increase cellular ATP, further contributing to its cytoprotective actions. bioscientifica.com The molecular mechanisms underlying this regulation are still under investigation but appear to be central to the therapeutic potential of this peptide. nih.gov

Interactive Data Tables

Table 1: Effects of GLP-1(28-36)amide on Key Signaling Molecules

| Molecule | Effect | Cell Type(s) | Reference(s) |

| cAMP | Elevation | INS-1 cells, Primary rat islets | physiology.orgresearchgate.net |

| PKA | Activation | INS-1 cells, Hepatocytes | physiology.orgnih.gov |

| β-catenin (Ser675) | Increased Phosphorylation | INS-1 cells, Primary rat islets | nih.govphysiology.org |

| CREB (Ser133) | Increased Phosphorylation | Hepatocytes, INS-1 cells | physiology.orgphysiology.org |

| ATF-1 | Increased Phosphorylation | INS-1 cells, Primary rat islets | physiology.orgresearchgate.net |

Table 2: Mitochondrial Effects of GLP-1(28-36)amide

| Mitochondrial Parameter | Effect of GLP-1(28-36)amide | Consequence | Reference(s) |

| Membrane Potential | Preservation | Maintenance of mitochondrial integrity | bioscientifica.comnih.gov |

| Cytochrome c Release | Inhibition | Reduction of apoptosis | bioscientifica.com |

| Oxidative Stress | Reduction | Decreased cellular damage | nih.govmdpi.com |

| ATP Levels | Increase (under stress) | Enhanced cellular energy | bioscientifica.comphoenixpeptide.com |

| Oxidative Phosphorylation | Modulation | Regulation of cellular metabolism | phoenixpeptide.com |

Biological Impact and Physiological Roles Pre Clinical Investigations

Modulation of Pancreatic Beta-Cell Function and Survival

GLP-1(28-36)amide has demonstrated protective and restorative effects on pancreatic beta-cells, which are crucial for insulin (B600854) production and glucose homeostasis. These effects are observed to be independent of the classical GLP-1 receptor. bioscientifica.comnih.gov

A primary mechanism through which GLP-1(28-36)amide exerts its protective effects is by inhibiting programmed cell death, or apoptosis, in pancreatic beta-cells. bioscientifica.comnih.gov In vitro studies using INS-1 beta-cells and dispersed human islet cells have shown that GLP-1(28-36)amide can attenuate apoptosis induced by glucolipotoxicity and oxidative stress. bioscientifica.com The compound appears to target mitochondria, preserving the mitochondrial membrane potential and inhibiting the release of cytochrome c, a key step in the apoptotic cascade. bioscientifica.com By preventing caspase activation, GLP-1(28-36)amide effectively reduces cytotoxicity and programmed cell death in stressed beta-cells. bioscientifica.comdovepress.comresearchgate.net This anti-apoptotic action is linked to its antioxidant properties, which help to mitigate the damaging effects of reactive oxygen species within the cells. bioscientifica.comnih.gov

Beyond merely preventing cell death, GLP-1(28-36)amide actively promotes the survival and proliferation of pancreatic beta-cells. bioscientifica.comnih.gov In a streptozotocin-induced mouse model of diabetes, administration of GLP-1(28-36)amide led to an increase in pancreatic beta-cell mass and proliferation. physiology.orgnih.gov This in vivo observation is supported by in vitro findings where the nonapeptide enhanced the viability and survival of INS-1 beta-cells. bioscientifica.com The mechanisms underlying these effects are multifaceted, involving the activation of specific signaling pathways. Research has shown that GLP-1(28-36)amide can stimulate the cAMP/PKA/β-catenin signaling pathway. nih.govphysiology.org This leads to increased expression of cyclin D1, a protein that plays a critical role in cell cycle progression and proliferation. physiology.org

Table 1: Effects of GLP-1(28-36)amide on Pancreatic Beta-Cell Survival and Proliferation

| Model System | Key Findings | Reference |

|---|---|---|

| Streptozotocin-induced diabetic mice | Increased pancreatic β-cell mass and proliferation. | physiology.org |

| INS-1 β-cells | Enhanced viability and survival. | bioscientifica.com |

| INS-1 cells and rat primary pancreatic islet cells | Stimulated β-catenin Ser675 phosphorylation, increased nuclear β-catenin content, and activated cAMP/PKA signaling. | physiology.org |

| INS-1 cells | Increased cyclin D1 expression. | physiology.org |

Regulation of Hepatic Metabolism

The liver plays a central role in maintaining glucose and lipid homeostasis. Pre-clinical investigations have identified GLP-1(28-36)amide as a modulator of key hepatic metabolic pathways.

GLP-1(28-36)amide has been shown to suppress the production of glucose in the liver, a process known as gluconeogenesis. scienceopen.com In studies involving primary hepatocytes from diet-induced obese mice, the nonapeptide directly repressed the expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a. nih.govscienceopen.com This direct effect on hepatocytes occurs independently of the GLP-1 receptor. scienceopen.com The compound is thought to enter hepatocytes and target mitochondria, where it modulates oxidative metabolism, contributing to the reduction in glucose output. scienceopen.comphoenixpeptide.com In vivo studies in high-fat diet-fed mice have confirmed that GLP-1(28-36)amide administration improves pyruvate (B1213749) tolerance, indicative of reduced hepatic gluconeogenesis. caymanchem.com

Table 2: Effect of GLP-1(28-36)amide on Hepatic Gluconeogenic Gene Expression

| Gene | Function | Effect of GLP-1(28-36)amide | Reference |

|---|---|---|---|

| Pck1 (PEPCK) | Rate-limiting enzyme in gluconeogenesis | Decreased expression | nih.govscienceopen.com |

| G6pc (G6Pase) | Catalyzes the final step of gluconeogenesis | Decreased expression | nih.govscienceopen.com |

| Ppargc1a (PGC-1α) | Transcriptional coactivator for gluconeogenic genes | Decreased expression | nih.govscienceopen.com |

Attenuation of Oxidative Stress in Hepatocytes

Pre-clinical research has demonstrated the capacity of GLP-1(28-36)amide to mitigate oxidative stress within liver cells. In studies utilizing isolated mouse hepatocytes, the peptide has been shown to suppress oxidative stress. nih.govphoenixpeptide.com This effect is linked to its ability to enter hepatocytes, independent of the GLP-1 receptor, and target mitochondria. nih.govphoenixpeptide.com By modulating mitochondrial oxidative phosphorylation, GLP-1(28-36)amide can lower levels of reactive oxygen species. nih.gov

One study highlighted that a 24-hour treatment with 100 nM GLP-1(28-36)amide directly influences mitochondrial oxidative metabolism in hepatocytes. nih.govmedchemexpress.com In hepatocytes isolated from mice on a high-fat diet, the same concentration of GLP-1(28-36)amide was observed to inhibit the formation of reactive oxygen species and restore cellular ATP levels. nih.govmdpi.com These findings suggest a direct role for GLP-1(28-36)amide in improving the metabolic state of liver cells by counteracting oxidative stress. nih.govnih.gov

Antioxidant Activities

GLP-1(28-36)amide is recognized for its antioxidant properties, which are central to its biological effects. nih.govmedchemexpress.com The peptide functions as a cell-permeable antioxidant that specifically targets mitochondria. nih.govnih.gov This mitochondrial action is a key aspect of its mechanism for protecting cells from oxidative damage. phoenixpeptide.comnih.govnih.gov The antioxidant activities of GLP-1(28-36)amide have been observed in various cell types, including pancreatic β-cells and hepatocytes, where it helps to alleviate cellular stress. phoenixpeptide.comnih.govnih.gov

A significant aspect of GLP-1(28-36)amide's antioxidant function is its ability to inhibit the opening of the mitochondrial permeability transition (MPT) pore. nih.govmedchemexpress.comnih.gov Oxidative stress is a primary factor that can trigger the opening of the MPT pore, a critical event that can lead to cell death. nih.govnih.gov By preventing this, GLP-1(28-36)amide helps to maintain mitochondrial integrity and function. nih.gov This inhibitory effect on MPT is a crucial mechanism through which the peptide exerts its cytoprotective and anti-apoptotic effects. nih.govnih.gov

GLP-1(28-36)amide contributes to cellular health by preserving the mitochondrial membrane potential. phoenixpeptide.comnih.gov A loss of this potential is a hallmark of mitochondrial dysfunction and a step towards apoptosis. nih.gov In stressed cells, GLP-1(28-36)amide has been shown to target mitochondria and help maintain the membrane potential. nih.gov This preservation of mitochondrial membrane potential is closely linked to its ability to inhibit the MPT pore and is a key component of its antioxidant and pro-survival actions. nih.govnih.gov

Pre-clinical studies have shown that GLP-1(28-36)amide can effectively lower the levels of reactive oxygen species (ROS). nih.gov In isolated hepatocytes, the peptide modulates oxidative phosphorylation, which leads to a reduction in ROS levels. nih.govscienceopen.com Specifically, in hepatocytes from diabetic mice fed a high-fat diet, 100 nmol/L of GLP-1(28-36)amide was found to inhibit ROS formation. nih.govmdpi.com This reduction in ROS is a direct demonstration of its antioxidant capabilities and its potential to protect cells from oxidative damage.

Other Systemic Effects and Cellular Modulations (Pre-clinical)

GLP-1(28-36)amide has demonstrated significant cytoprotective effects in various pre-clinical models. phoenixpeptide.comnih.govnih.gov It has been shown to protect pancreatic β-cells from cytotoxicity induced by glucolipotoxicity and oxidative stress. nih.gov For instance, it can rescue INS-1 cells from cytotoxicity induced by hydrogen peroxide. nih.gov In stressed cells, the peptide helps to reduce cytotoxicity and apoptosis by maintaining mitochondrial function and cellular ATP levels. phoenixpeptide.comnih.gov These actions are independent of the GLP-1 receptor, highlighting a distinct mechanism of action for this peptide metabolite. phoenixpeptide.comnih.gov

Table of Research Findings on GLP-1(28-36)amide's Biological Impact

| Biological Effect | Model System | Key Findings | References |

|---|---|---|---|

| Attenuation of Oxidative Stress | Isolated Mouse Hepatocytes | Suppresses oxidative stress by modulating mitochondrial oxidative phosphorylation. | nih.govphoenixpeptide.comnih.gov |

| Inhibition of MPT | INS-1 β-cells | Acts as an antioxidant to inhibit the mitochondrial permeability transition pore. | nih.govmedchemexpress.comnih.gov |

| Preservation of Mitochondrial Membrane Potential | Stressed INS-1 cells | Targets mitochondria to preserve membrane potential. | nih.govnih.govnih.gov |

| Lowering ROS Levels | Hepatocytes from high-fat diet-fed mice | Inhibits the formation of reactive oxygen species. | nih.govnih.govmdpi.com |

| Effects on Cytotoxicity | INS-1 β-cells and human islets | Protects against cytotoxicity induced by glucolipotoxicity and oxidative stressors. | phoenixpeptide.comnih.govnih.gov |

Influence on Adenosine (B11128) Triphosphate (ATP) Levels

Pre-clinical research indicates that GLP-1(28-36)amide plays a significant role in cellular energy metabolism, specifically by modulating intracellular levels of Adenosine Triphosphate (ATP), the primary energy currency of the cell. This influence is particularly pronounced in cells subjected to metabolic or oxidative stress. nih.govacs.org The peptide appears to exert a protective effect by helping to preserve mitochondrial function and maintain cellular ATP pools, which is crucial for cell survival and function. researchgate.netphoenixpeptide.com

In pancreatic β-cells, GLP-1(28-36)amide has been shown to increase cellular ATP levels, particularly under conditions of glucolipotoxicity—a state of cellular stress caused by elevated levels of glucose and lipids. bioscientifica.comnih.gov Studies on INS-1 β-cells and dispersed human islet cells demonstrate that the nonapeptide improves impaired mitochondrial membrane potential and boosts ATP, thereby enhancing the viability and survival of these insulin-producing cells. bioscientifica.comnih.gov For instance, the peptide was found to inhibit the decrease in intracellular ATP levels that was induced by the oxidative stressor tert-Butyl hydroperoxide (t-BHP) in human islet cells. bioscientifica.com

Similar protective effects on ATP levels have been observed in liver cells. glucagon.com In isolated mouse hepatocytes and H4IIE cells, oxidative stress induced by agents like t-BHP or hydrogen peroxide led to a significant drop in ATP. glucagon.com Treatment with GLP-1(28-36)amide was able to prevent this decline, suggesting a direct role in mitigating stress-induced energy depletion. glucagon.com The mechanism appears to involve the peptide targeting mitochondria, where it can modulate oxidative phosphorylation. phoenixpeptide.com

Furthermore, investigations into cardiovascular cells have revealed that GLP-1(28-36)amide increases intracellular ATP levels in both mouse and human coronary artery smooth muscle cells and endothelial cells. nih.gov This action contributes to its cardioprotective effects by ensuring energy availability for essential cellular processes within the vasculature. nih.gov

The table below summarizes key pre-clinical findings regarding the effect of GLP-1(28-36)amide on ATP levels in different cell types.

Table 1: Summary of Pre-clinical Findings on the Effect of GLP-1(28-36)amide on ATP Levels

| Cell Type/Model | Experimental Condition/Stressor | Observed Effect on ATP Levels | Source(s) |

|---|---|---|---|

| Pancreatic β-cells (INS-1) & Human Islet Cells | Glucolipotoxicity & Oxidative Stress | Increased cellular ATP levels. | bioscientifica.comnih.gov |

| Dispersed Human Islet Cells | tert-Butyl hydroperoxide (t-BHP) | Inhibited the stress-induced decrease in ATP. | bioscientifica.com |

| Mouse Hepatocytes & H4IIE Cells | tert-Butyl hydroperoxide (t-BHP) or Hydrogen Peroxide | Prevented the fall in ATP caused by oxidative stress. | glucagon.com |

| Mouse & Human Coronary Artery Smooth Muscle Cells | Not specified | Increased intracellular ATP levels. | nih.gov |

| Mouse & Human Coronary Artery Endothelial Cells | Not specified | Increased intracellular ATP levels. | nih.gov |

| General (Stressed Cells) | General Cellular Stress | Helps to maintain cellular ATP levels. | nih.govresearchgate.netphoenixpeptide.com |

Structural and Chemical Biology Aspects of Glp 1 28 36 Amide Tfa

Peptide Sequence and Structural Features (FIAWLVKGRamide)

The primary structure of GLP-1(28-36)amide consists of a nine-amino-acid sequence: Phenylalanine-Isoleucine-Alanine-Tryptophan-Leucine-Valine-Lysine-Glycine-Arginine, with a C-terminal amidation (FIAWLVKGRamide). phoenixpeptide.comnih.gov This sequence is derived from the cleavage of GLP-1 by neutral endopeptidase 24.11 (NEP 24.11). acs.orgmedchemexpress.com

Table 1: Amino Acid Sequence of GLP-1(28-36)amide

| Position | Amino Acid | One-Letter Code | Properties |

| 28 | Phenylalanine | F | Aromatic, Hydrophobic |

| 29 | Isoleucine | I | Aliphatic, Hydrophobic |

| 30 | Alanine (B10760859) | A | Aliphatic, Hydrophobic |

| 31 | Tryptophan | W | Aromatic, Hydrophobic |

| 32 | Leucine | L | Aliphatic, Hydrophobic |

| 33 | Valine | V | Aliphatic, Hydrophobic |

| 34 | Lysine (B10760008) | K | Basic, Positively Charged |

| 35 | Glycine | G | Smallest Amino Acid |

| 36 | Arginine | R | Basic, Positively Charged |

Trifluoroacetate (B77799) (TFA) Counterion in Peptide Preparation and Characterization

The trifluoroacetate (TFA) salt form of synthetic peptides like GLP-1(28-36)amide is a common consequence of the methods used for their chemical synthesis and purification. researchgate.netnih.gov TFA plays a crucial role throughout the process, from cleavage from the solid support to purification via chromatography. genscript.comnih.gov

Solid Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, strong acids are required for the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. iris-biotech.depeptide.com

Trifluoroacetic acid (TFA) is the reagent of choice for this cleavage step due to its effectiveness in breaking the acid-labile linkages to the resin and removing most common protecting groups. iris-biotech.deresearchgate.net A "cleavage cocktail" containing TFA along with scavengers is typically used. iris-biotech.de These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are added to quench reactive cationic species generated during the deprotection of certain amino acid side chains, thereby preventing unwanted side reactions. iris-biotech.deacs.org The presence of TFA is therefore integral to obtaining the crude peptide.

Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net TFA is also a common additive to the mobile phase in RP-HPLC. nih.gov It acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide. nih.govmdpi.com This interaction improves peak shape and resolution during chromatographic separation.

As a result of its use in both cleavage and purification, the final lyophilized peptide is obtained as a TFA salt. researchgate.netnih.gov The trifluoroacetate anions (CF₃COO⁻) act as counterions to the positively charged groups on the peptide, such as the N-terminal amine and the side chains of lysine and arginine. nih.govgenscript.com The amount of residual TFA in the final product can vary and is an important parameter to quantify, as it can influence the peptide's physicochemical properties and biological activity. genscript.comthermofisher.com While TFA is an excellent tool for peptide synthesis and purification, its presence in the final product can sometimes interfere with biological assays, and in such cases, counterion exchange to a more biologically compatible salt like acetate (B1210297) or hydrochloride may be necessary. nih.govnih.gov

Table 2: Role of TFA in Peptide Synthesis and Purification

| Stage | Role of TFA | Rationale |

| Cleavage from Resin | Strong acid in cleavage cocktail | Efficiently cleaves the peptide from the solid support and removes side-chain protecting groups. |

| Purification (RP-HPLC) | Ion-pairing agent in mobile phase | Forms neutral complexes with the peptide, improving chromatographic resolution and peak shape. |

| Final Product | Counterion | Neutralizes the positive charges on the peptide, resulting in a stable salt form. |

Conformational Studies and Structure-Activity Relationship (SAR)

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Understanding the conformational preferences and the contribution of different parts of the GLP-1(28-36)amide molecule is key to elucidating its mechanism of action.

For the parent GLP-1 peptide, extensive structure-activity relationship (SAR) studies have revealed distinct roles for the N-terminal and C-terminal regions. The N-terminus is generally considered crucial for receptor activation, while the C-terminus is primarily involved in receptor binding. acs.orgnih.gov Although GLP-1(28-36)amide acts independently of the GLP-1 receptor, the principles of how specific residues contribute to biological interactions are still relevant.

The N-terminus of GLP-1(28-36)amide begins with Phenylalanine (Phe28). In the context of full-length GLP-1, Phe28 is a key residue for receptor binding and activation. acs.orgnih.gov The C-terminus of the nonapeptide is capped with an amide group on the Arginine (Arg36) residue.

The C-terminal amidation of peptides is a common post-translational modification that can significantly impact their biological properties. In many cases, amidation increases the peptide's stability against carboxypeptidases, thereby prolonging its half-life. wikipedia.org For GLP-1, the native forms are GLP-1(7-37) and the amidated GLP-1(7-36)amide, which are equipotent. wikipedia.org

Research Methodologies and Experimental Models

In Vitro Cellular Models

In vitro models are crucial for examining the direct effects of GLP-1(28-36)amide on specific cell types, independent of systemic physiological influences.

Pancreatic β-cell lines, such as the rat-derived INS-1 line, are widely used to study the effects of GLP-1(28-36)amide on insulin-producing cells. bioscientifica.com These models are instrumental in exploring the compound's potential to protect β-cells from metabolic stress. Research has shown that GLP-1(28-36)amide exerts cytoprotective actions on INS-1 cells, particularly under conditions of glucolipotoxicity and oxidative stress, which mimic aspects of a type 2 diabetic environment. bioscientifica.comnih.gov Studies have demonstrated that the peptide enhances the viability and survival of these cells by targeting mitochondria, preserving mitochondrial membrane potential, and inhibiting key markers of apoptosis, including cytochrome c release and caspase activation. bioscientifica.comnih.gov

Furthermore, investigations in INS-1 cells have revealed that GLP-1(28-36)amide can stimulate specific signaling pathways associated with cell growth and function. physiology.org For instance, the compound has been shown to increase the phosphorylation of β-catenin at Ser675 and boost the expression of cyclin D1, indicating a role in promoting β-cell proliferation. physiology.org A significant finding from these studies is that these protective and proliferative effects occur independently of the classical GLP-1 receptor. bioscientifica.comresearchgate.net

| Finding | Experimental Condition | Observed Effect | Reference |

|---|---|---|---|

| Cytoprotection | Glucolipotoxicity and Oxidative Stress | Enhances cell viability and survival; inhibits apoptosis. | bioscientifica.comnih.gov |

| Mitochondrial Function | Cellular Stress | Preserves mitochondrial membrane potential; increases cellular ATP levels. | bioscientifica.comnih.gov |

| Cell Signaling | In Vitro Culture | Stimulates β-catenin Ser675 phosphorylation. | physiology.org |

| Cell Growth | In Vitro Culture | Increases cyclin D1 expression and cell growth. | physiology.org |

To validate findings from immortalized cell lines in a more physiologically relevant context, researchers utilize isolated human islet cells. bioscientifica.com These primary cells, which contain a mixture of pancreatic cell types including β-cells, allow for the study of GLP-1(28-36)amide in a model that closely mirrors human physiology. nih.gov Studies using dispersed human islet cells have corroborated the cytoprotective effects observed in INS-1 cells. bioscientifica.comresearchgate.net Specifically, treatment with GLP-1(28-36)amide was found to protect these cells from damage induced by glucolipotoxic conditions. bioscientifica.comdovepress.com The compound helps preserve cell viability and counters the stress-induced decrease in intracellular ATP levels. bioscientifica.com

| Finding | Experimental Condition | Observed Effect | Reference |

|---|---|---|---|

| Cytoprotection | Glucolipotoxicity | Increases cell viability. | bioscientifica.comdovepress.com |

| Cellular Energy | Oxidative Stress (t-BHP induced) | Inhibits the decrease in intracellular ATP levels. | bioscientifica.com |

Isolated primary hepatocytes, typically from mice, serve as a key in vitro model to investigate the direct effects of GLP-1(28-36)amide on liver cell metabolism. nih.govphoenixpeptide.com The liver plays a central role in glucose homeostasis, and uncontrolled hepatic glucose production is a major factor in fasting hyperglycemia. nih.govphoenixpeptide.com Research using isolated mouse hepatocytes has shown that GLP-1(28-36)amide can rapidly enter these cells through a GLP-1 receptor-independent mechanism. nih.govphoenixpeptide.com Once inside the cell, the peptide targets mitochondria, where it exerts insulin-like actions. nih.govphoenixpeptide.com Key findings include the suppression of glucose production (gluconeogenesis) and the amelioration of oxidative stress. nih.govnih.govphoenixpeptide.com Mechanistically, the compound has been shown to decrease the expression of key gluconeogenic genes, such as Pck1, G6pc, and Ppargc1a. nih.govphysiology.org

| Finding | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Cellular Uptake | Isolated Mouse Hepatocytes | Rapid, GLP-1 receptor-independent entry into cells. | nih.govphoenixpeptide.com |

| Subcellular Targeting | Isolated Mouse Hepatocytes | Targets mitochondria. | dovepress.comnih.govphoenixpeptide.com |

| Metabolic Regulation | Isolated Mouse Hepatocytes | Suppresses glucose production and oxidative stress. | nih.govnih.govphoenixpeptide.com |

| Gene Expression | Primary Hepatocytes | Reduces expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a). | nih.govphysiology.org |

Biochemical and Molecular Assays

To elucidate the molecular mechanisms underlying the cellular effects of GLP-1(28-36)amide, specific biochemical and molecular assays are employed to measure changes in key signaling molecules and enzyme activities.

The measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental assay for studying the signaling pathways activated by GLP-1(28-36)amide. dovepress.comnih.govresearchgate.net Although its actions are independent of the canonical GLP-1 receptor, studies indicate that the compound can nevertheless modulate the cAMP signaling cascade. nih.gov Research has demonstrated that treatment with GLP-1(28-36)amide leads to an increase in cytoplasmic cAMP levels in both INS-1 β-cells and primary rat islets. physiology.orgresearchgate.net This elevation of the second messenger cAMP is a critical step that initiates downstream signaling events. physiology.org In primary hepatocytes, increased cAMP content has also been observed following treatment with the peptide. physiology.org

| Cell Model | Treatment | Fold Increase in cAMP (vs. Vehicle) | Reference |

|---|---|---|---|

| INS-1 Cells | 50 nM GLP-1(28-36)amide | ~2.5-fold | researchgate.net |

| Primary Rat Islets | 50 nM GLP-1(28-36)amide | ~1.4-fold | researchgate.net |

Following the elevation of cAMP, a key downstream event is the activation of Protein Kinase A (PKA). nih.govresearchgate.net The assessment of PKA enzymatic activity is therefore used to confirm that the increase in cAMP is functionally significant. Studies have shown that GLP-1(28-36)amide treatment increases PKA activity in INS-1 cells. physiology.orgresearchgate.net This activation of PKA leads to the phosphorylation of various downstream target proteins, including the cAMP response element-binding protein (CREB), activating transcription factor 1 (ATF-1), and β-catenin. physiology.orgphysiology.org The functional importance of this pathway is highlighted by experiments where the inhibition of PKA, using pharmacological inhibitors like H89, attenuates the effects of GLP-1(28-36)amide on β-catenin phosphorylation and the expression of its target gene, cyclin D1. physiology.orgphysiology.org

| Assay/Target | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| PKA Enzymatic Activity | INS-1 Cells | Increased activity, which is attenuated by PKA inhibitor H89. | physiology.orgresearchgate.net |

| Phosphorylation of PKA Targets | INS-1 Cells, Primary Hepatocytes | Increased phosphorylation of CREB, ATF-1, and β-catenin. | physiology.orgphysiology.org |

| Functional Outcome | INS-1 Cells | PKA inhibition attenuates GLP-1(28-36)amide-stimulated β-catenin phosphorylation and cyclin D1 expression. | physiology.org |

Analysis of Protein Phosphorylation (e.g., β-catenin Ser675)

A key area of investigation into the mechanism of action of GLP-1(28-36)amide involves the analysis of protein phosphorylation cascades. Research has demonstrated that this nonapeptide can stimulate the phosphorylation of specific protein targets, thereby activating downstream signaling pathways.

One of the well-documented targets is β-catenin. nih.gov In vitro studies have shown that GLP-1(28-36)amide treatment leads to the phosphorylation of β-catenin at the serine 675 residue (Ser675) in pancreatic β-cell lines (like INS-1), primary pancreatic islet cells, and hepatocytes. nih.govphysiology.orgnih.govresearchgate.net This phosphorylation event is a crucial step in the activation of the Wnt signaling pathway. nih.gov The stimulation of β-catenin Ser675 phosphorylation is often accompanied by an increase in the nuclear accumulation of β-catenin. physiology.orgnih.govresearchgate.net

The underlying mechanism for this phosphorylation event is linked to the activation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling cascade. nih.govphysiology.org GLP-1(28-36)amide has been shown to increase intracellular cAMP levels and PKA enzymatic activity. physiology.orgnih.govnih.govtandfonline.com The activated PKA then directly phosphorylates β-catenin at Ser675. physiology.org The significance of this pathway is underscored by experiments where the inhibition of PKA was found to attenuate the phosphorylation of β-catenin at Ser675 induced by GLP-1(28-36)amide. physiology.orgnih.govphysiology.org This methodological approach, using specific inhibitors, is critical for confirming the signaling pathway.

| Cell Type | Key Finding | Associated Pathway | Reference |

|---|---|---|---|

| Pancreatic β-cells (INS-1, primary islets) | Stimulates β-catenin Ser675 phosphorylation | cAMP/PKA | nih.govphysiology.orgnih.gov |

| Hepatocytes | Activates β-catenin | cAMP/PKA | nih.govtandfonline.comphoenixpeptide.com |

| α-TC cells | Stimulates β-catenin Ser675 phosphorylation | Not specified | researchgate.net |

| Human 293T fibroblasts | Stimulates β-catenin Ser675 phosphorylation | Not specified | researchgate.net |

Evaluation of Mitochondrial Function (MPT, Membrane Potential, ROS)

A significant focus of GLP-1(28-36)amide research is its direct action on mitochondria, a mechanism that appears to be independent of the classical GLP-1 receptor. nih.govphoenixpeptide.com Various experimental models are employed to assess the peptide's impact on mitochondrial health and function.

Mitochondrial Permeability Transition (MPT): GLP-1(28-36)amide has been identified as an inhibitor of the mitochondrial permeability transition (MPT) pore opening. nih.govmedchemexpress.combioscientifica.com Oxidative stress is a known trigger for MPT, and the antioxidant properties of the nonapeptide are thought to contribute to this inhibitory effect, thereby preventing the release of pro-apoptotic factors like cytochrome c. nih.govbioscientifica.com

Mitochondrial Membrane Potential: Assays using fluorescent dyes like JC-1 are utilized to measure the mitochondrial membrane potential. Studies have shown that under conditions of oxidative or glucolipotoxic stress, GLP-1(28-36)amide helps to preserve and restore impaired mitochondrial membrane potential in cells such as pancreatic β-cells. nih.govnih.govtandfonline.combioscientifica.com

Reactive Oxygen Species (ROS): The peptide acts as an antioxidant, reducing the levels of reactive oxygen species. nih.govmdpi.com In hepatocytes subjected to glucotoxic conditions, GLP-1(28-36)amide treatment has been shown to suppress elevated ROS levels. bioscientifica.com This antioxidant action is crucial for its cytoprotective effects. nih.govbioscientifica.com By targeting mitochondria and modulating oxidative phosphorylation, the peptide helps maintain cellular ATP levels and reduce cytotoxicity. nih.govtandfonline.combioscientifica.com

| Parameter | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|

| Mitochondrial Permeability Transition (MPT) | Inhibition of pore opening | Pancreatic β-cells | nih.govmedchemexpress.combioscientifica.com |

| Mitochondrial Membrane Potential | Preservation/Restoration | Pancreatic β-cells | nih.govnih.govtandfonline.combioscientifica.com |

| Reactive Oxygen Species (ROS) | Reduction/Suppression | Hepatocytes, Pancreatic β-cells | nih.govbioscientifica.commdpi.com |

| Cellular ATP Levels | Increase/Restoration | Pancreatic β-cells, Hepatocytes | nih.govtandfonline.combioscientifica.com |

Gene Expression Analysis (e.g., gluconeogenic genes)

The influence of GLP-1(28-36)amide on cellular metabolism is also investigated at the level of gene expression. A key finding is its ability to suppress hepatic glucose production. nih.govphoenixpeptide.com This is achieved, in part, by modulating the expression of genes involved in gluconeogenesis.

In studies using primary hepatocytes from high-fat diet-fed mice, treatment with GLP-1(28-36)amide resulted in a significant reduction in the mRNA expression of key gluconeogenic genes. nih.govphysiology.org These include:

Pck1 (Phosphoenolpyruvate carboxykinase 1)

G6pc (Glucose-6-phosphatase catalytic subunit)

Ppargc1a (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha, also known as PGC-1α) nih.govphysiology.org

This repressive effect on gluconeogenic gene expression contributes to the peptide's ability to improve glucose tolerance. nih.govphysiology.orgfrontiersin.org The mechanism is thought to involve the activation of the cAMP/PKA signaling pathway, though it is independent of the GLP-1 receptor. nih.govphysiology.orgdovepress.com

Peptide Synthesis and Characterization Techniques

The production and verification of GLP-1(28-36)amide for research purposes rely on standard and advanced peptide chemistry techniques.

Solid Phase Peptide Synthesis (SPPS)

GLP-1(28-36)amide (sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2) is typically prepared using Solid Phase Peptide Synthesis (SPPS). nih.govdiabetesjournals.orggoogle.com This well-established method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. google.com SPPS allows for the efficient and controlled synthesis of peptides with a defined sequence. google.com Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected to yield the crude peptide product.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

After synthesis, the crude peptide is purified and characterized. High-Performance Liquid Chromatography (HPLC) is the primary method used for purification. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target peptide from impurities and truncated sequences, achieving high purity (often >98%). nih.govtheanalyticalscientist.com

Mass Spectrometry (MS), frequently coupled with liquid chromatography (LC-MS or HPLC-MS), is essential for confirming the identity of the synthesized peptide. nih.govdiabetesjournals.orgresearchgate.netlcms.cz This technique verifies that the peptide has the correct molecular weight, confirming its amino acid composition. nih.govdiabetesjournals.org LC-MS is also a critical tool for metabolic studies, allowing for the quantification of the peptide and the identification of its downstream metabolites in biological samples like hepatocytes. researchgate.netlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (indirectly from related GLP-1 studies)

While specific NMR studies focusing solely on the conformation of the short GLP-1(28-36)amide fragment are not extensively detailed in the provided context, NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. nih.govresearchgate.net In the broader context of GLP-1 research, NMR has been used to study the conformational states of the GLP-1 receptor and its interaction with various ligands. nih.govresearchgate.net These studies provide insights into how peptides bind to and activate the receptor. researchgate.netnih.gov By analogy, NMR could be applied to GLP-1(28-36)amide to understand its solution conformation and how it might interact with cellular components, such as mitochondrial membranes, which could be crucial for its receptor-independent actions.

Future Research Directions and Therapeutic Implications

Elucidation of Undefined Mechanisms of Action

A primary direction for future research is the comprehensive elucidation of the mechanisms through which GLP-1(28-36)amide exerts its effects. Current evidence strongly indicates that its actions are independent of the classical GLP-1 receptor (GLP-1R). nih.govresearchgate.net Instead, the nonapeptide appears to function via non-canonical pathways.

Key areas of investigation include:

Mitochondrial Targeting : GLP-1(28-36)amide has been shown to enter cells, particularly stressed cells, and localize to the mitochondria. phoenixpeptide.comdovepress.combioscientifica.com Via poorly defined mechanisms, it helps maintain mitochondrial membrane potential, increase cellular adenosine (B11128) triphosphate (ATP) levels, and reduce cytotoxicity and apoptosis. researchgate.netdovepress.com Further research is needed to understand the precise intramitochondrial binding partners and the exact process of its cellular uptake.

Signaling Cascades : Administration of the nonapeptide activates cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). researchgate.netdovepress.com This activation subsequently leads to the phosphorylation of cAMP response element-binding protein (CREB) and influences the β-catenin pathway, a key component of Wnt signaling. nih.govdovepress.comphysiology.org Defining the full downstream consequences of these signaling events is crucial.

Receptor Identification : Although its actions are GLP-1R-independent, it is plausible that GLP-1(28-36)amide interacts with a yet-unidentified cell surface receptor or an intracellular protein that initiates its signaling cascade. Identifying such a receptor remains a significant goal.

Development of Novel Peptide Derivatives and Analogues

The native GLP-1(28-36)amide has a short half-life, being rapidly metabolized in hepatocytes. nih.govresearchgate.netmedchemexpress.com A major therapeutic hurdle is to develop derivatives with enhanced stability and potency, making it a viable drug candidate.

One promising strategy is the creation of hybrid peptides. By combining the structural features of GLP-1(28-36)amide with other peptide sequences, it may be possible to create novel molecules with improved therapeutic profiles. Recent research has led to the development of a series of GLP-1(28-36)amide-derived hybrid peptides. nih.govresearchgate.net One such novel hybrid, designated A3 , has demonstrated both weight loss and hypoglycemic activities in preclinical models, providing a new perspective for developing drugs from peptide metabolites. nih.govresearchgate.net

To overcome the inherent instability of peptides, various biochemical strategies can be explored. While many strategies have been applied to the parent GLP-1 molecule, such as amino acid substitutions and fatty acid conjugation, these concepts can be adapted for GLP-1(28-36)amide. acs.orguq.edu.au

A particularly innovative future approach is the use of advanced synthetic chemistry techniques like Serine Ligation . Serine/threonine ligation is an efficient method for the chemical synthesis of peptides that allows for the joining of unprotected peptide fragments to create a natural peptide bond. pnas.orgnih.govpnas.org This technique offers a powerful tool for creating modified versions of GLP-1(28-36)amide, potentially incorporating unnatural amino acids or other moieties to enhance stability against enzymatic degradation while preserving or increasing potency. rsc.orgrsc.orgacs.org

Investigation of Comparative Activity with Other GLP-1 Metabolites

GLP-1 is cleaved by dipeptidyl peptidase-4 (DPP-4) to form GLP-1(9-36)amide and by neutral endopeptidase (NEP) to generate GLP-1(28-36)amide. nih.govmedchemexpress.com Both metabolites were once considered inactive but are now known to possess biological activity independent of the GLP-1R. dovepress.comresearchgate.netglucagon.com Future studies must systematically compare the activities of these metabolites to delineate their unique and overlapping functions.

| Feature | GLP-1(9-36)amide | GLP-1(28-36)amide |

| Primary Generating Enzyme | Dipeptidyl Peptidase-4 (DPP-4) | Neutral Endopeptidase (NEP) 24.11 |

| GLP-1 Receptor Activity | Lacks significant insulinotropic activity; considered a weak antagonist/agonist | No discernible insulinotropic effect; acts independently of the GLP-1R |

| Cardioprotective Effects | Exerts cardioprotective effects in ischemic models | Demonstrates potent cardioprotective effects, at least as protective as the parent GLP-1 |

| Hepatic Effects | Suppresses glucose production in hepatocytes | Suppresses glucose production and oxidative stress in hepatocytes, particularly in models of insulin (B600854) resistance |

| Cellular Uptake | N/A | Enters stressed cells (e.g., glucolipotoxic β-cells) preferentially |

| Primary Intracellular Target | Cytoplasmic and mitochondrial pathways | Directly targets mitochondria |

This table is based on data from multiple sources. nih.govdovepress.combioscientifica.comresearchgate.netglucagon.comdiabetesjournals.org

Understanding these differences is key to identifying which metabolite, or a derivative thereof, might be best suited for a specific therapeutic application, such as heart failure versus metabolic syndrome.

Exploration of Specific Molecular Targets Beyond Mitochondria and Wnt Pathway

While the general targeting of mitochondria and activation of Wnt signaling are known, recent, more granular research has identified specific molecular partners for GLP-1(28-36)amide. This provides a more refined understanding of its mechanism and opens avenues for more targeted drug design.

Two key novel targets have been identified, particularly in the cardiovascular system:

Mitochondrial Trifunctional Protein-α (MTPα) : Co-immunoprecipitation and proteomic analysis have identified MTPα as a direct binding partner of GLP-1(28-36)amide. nih.govcloudfront.netnih.govresearchgate.net MTPα is a key enzyme in fatty acid β-oxidation. The binding of GLP-1(28-36)amide appears to inhibit MTPα, leading to a metabolic shift away from oxygen-consuming fatty acid metabolism towards more oxygen-sparing glycolysis and glucose oxidation. cloudfront.netnih.govresearchgate.net

Soluble Adenylyl Cyclase (sAC) : The metabolic shift induced by MTPα binding results in increased intracellular ATP production. researchgate.netscispace.com This rise in ATP activates sAC (also known as ADCY10), an intracellular enzyme that synthesizes cAMP. nih.govcloudfront.netnih.govscispace.comscholaris.ca This sAC-dependent increase in cAMP subsequently activates PKA and provides cytoprotective effects against oxidative injury. nih.govcloudfront.netnih.govresearchgate.netahajournals.org This mechanism is distinct from the transmembrane adenylyl cyclase activated by the canonical GLP-1R.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.